mGluR Subtype Pharmacological Profile
In a direct head-to-head comparison on all cloned metabotropic glutamate receptor (mGluR) subtypes, gamma-Carboxyglutamic acid (Gla) exhibited a pharmacological profile distinct from both L-CCG-I and DCG-IV. While L-CCG-I acts as a general agonist across all mGluR subtypes and DCG-IV is a selective group-II agonist, Gla acts as a potent group-II antagonist with a KB of 55 μM on the mGlu2 receptor. It also shows mixed activity at group-III mGluRs, acting as an antagonist at mGlu7 and mGlu8, but a partial agonist at mGlu4 and mGlu6 [1].
| Evidence Dimension | mGluR Subtype Pharmacology |
|---|---|
| Target Compound Data | KB = 55 μM (antagonist on mGlu2); Antagonist on mGlu7 & mGlu8; Partial agonist on mGlu4 & mGlu6 |
| Comparator Or Baseline | DCG-IV: Selective group-II agonist; L-CCG-I: General mGluR agonist |
| Quantified Difference | Gamma-Carboxyglutamic acid is a potent group-II antagonist (KB = 55 μM on mGlu2), whereas DCG-IV is a selective group-II agonist and L-CCG-I is a general agonist. |
| Conditions | Cloned mGlu receptors expressed in mammalian cells, functional assays measuring agonist/antagonist activity. |
Why This Matters
This differential pharmacology enables researchers to precisely modulate specific mGluR pathways; Gla is a tool for group-II antagonism, a role DCG-IV cannot fulfill.
- [1] Brabet I, Parmentier ML, De Colle C, Bockaert J, Acher F, Pin JP. (1998). Comparative effect of L-CCG-I, DCG-IV and gamma-carboxy-L-glutamate on all cloned metabotropic glutamate receptor subtypes. Neuropharmacology, 37(8), 1043-1051. View Source
